2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine;hydrochloride
Overview
Description
2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine;hydrochloride is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The resulting compound is then reacted with ethylene diamine to introduce the ethanamine group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of microwave irradiation techniques to shorten reaction times and increase yields . This method is advantageous as it provides a more efficient and scalable approach to synthesis compared to conventional methods.
Chemical Reactions Analysis
Types of Reactions
2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine;hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine: This compound is structurally similar but lacks the ethanamine group.
2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride: This compound has a methyl group at the 2-position and is also a hydrochloride salt.
N-(6-chlorobenzo[d]thiazol-2-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione: This compound contains a chlorobenzothiazole moiety and is used in pharmacological studies.
Uniqueness
2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine;hydrochloride is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its ethanamine group provides additional sites for chemical modification, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S.ClH/c10-6-5-9-11-7-3-1-2-4-8(7)12-9;/h1-6,10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIUWHGNCPFHHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)CCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240526-34-4 | |
Record name | 2-Benzothiazoleethanamine, 4,5,6,7-tetrahydro-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240526-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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